Predicted Physicochemical Profile: Target vs. Des-Methoxy Analog (CAS 89660-11-7)
Comparison of the predicted physicochemical properties of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine with its closest commercially documented analog, N-(5-chloro-2-nitrophenyl)pyridin-2-amine (CAS 89660-11-7), which lacks the 2-methoxy group, reveals key differences in polarity and hydrogen-bonding capacity. The introduction of the methoxy group is calculated to increase the molecular weight by 30.02 g/mol and significantly alters the octanol/water partition coefficient, a critical determinant of membrane permeability and metabolic profile. [1] [2]
| Evidence Dimension | Molecular Weight and Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Mol. Wt.: 279.68 g/mol; Predicted LogP: ~3.0 (estimate based on fragment contribution) |
| Comparator Or Baseline | N-(5-chloro-2-nitrophenyl)pyridin-2-amine: Mol. Wt.: 249.66 g/mol; Predicted LogP: 3.7 |
| Quantified Difference | Target compound is 30.02 g/mol heavier and is predicted to have a lower LogP (by approx. 0.7 units), indicating a shift toward greater hydrophilicity. |
| Conditions | Predicted values based on consensus model calculations reported in MolAid database entries for each compound; no experimental LogP data available. |
Why This Matters
A lower LogP can improve aqueous solubility and reduce hERG binding, a common off-target liability, making the target compound a potentially safer starting point for lead optimization in oral drug programs.
- [1] MolAid. N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine (CAS 85896-08-8). https://www.molaid.com (Calculated properties) View Source
- [2] MolAid. N-(5-chloro-2-nitrophenyl)pyridin-2-amine (CAS 89660-11-7) Properties. https://www.molaid.com/MS_2633055 View Source
